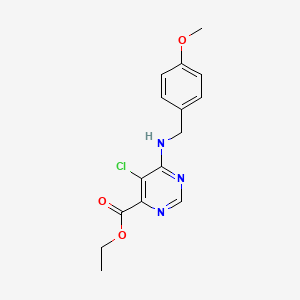

Ethyl 5-chloro-6-((4-methoxybenzyl)amino)pyrimidine-4-carboxylate

Description

Ethyl 5-chloro-6-((4-methoxybenzyl)amino)pyrimidine-4-carboxylate is a pyrimidine derivative characterized by a 4-methoxybenzylamino substituent at the 6-position and an ethyl ester group at the 4-position. The compound has been utilized in synthetic chemistry and drug discovery, particularly as a precursor for antitubercular agents and heterocyclic scaffolds . However, commercial availability issues are noted, as it is listed as a discontinued product by CymitQuimica (Ref: 10-F789250, CAS: 1415562-75-2, 97% purity) . This discontinuation may reflect challenges in synthesis, stability, or performance relative to analogs. Structural analysis tools like SHELX programs have historically supported crystallographic studies of related compounds, underscoring the importance of structural precision in such molecules .

Properties

Molecular Formula |

C15H16ClN3O3 |

|---|---|

Molecular Weight |

321.76 g/mol |

IUPAC Name |

ethyl 5-chloro-6-[(4-methoxyphenyl)methylamino]pyrimidine-4-carboxylate |

InChI |

InChI=1S/C15H16ClN3O3/c1-3-22-15(20)13-12(16)14(19-9-18-13)17-8-10-4-6-11(21-2)7-5-10/h4-7,9H,3,8H2,1-2H3,(H,17,18,19) |

InChI Key |

IEFVLQJNSPWVFU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=NC=N1)NCC2=CC=C(C=C2)OC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-chloro-6-((4-methoxybenzyl)amino)pyrimidine-4-carboxylate typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

Introduction of the Chloro Group: Chlorination of the pyrimidine ring is achieved using reagents such as phosphorus oxychloride (POCl₃) under reflux conditions.

Attachment of the Methoxybenzylamino Group: The methoxybenzylamino group is introduced via a nucleophilic substitution reaction using 4-methoxybenzylamine.

Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-6-((4-methoxybenzyl)amino)pyrimidine-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

Substitution: Formation of various substituted pyrimidines.

Oxidation: Formation of N-oxides.

Reduction: Formation of amines.

Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

Ethyl 5-chloro-6-((4-methoxybenzyl)amino)pyrimidine-4-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-6-((4-methoxybenzyl)amino)pyrimidine-4-carboxylate involves interaction with specific molecular targets and pathways. It is believed to exert its effects by:

Inhibition of Enzymes: The compound may inhibit key enzymes involved in metabolic pathways.

Binding to Receptors: It may bind to specific receptors, modulating their activity.

Interference with DNA/RNA: The compound may interfere with nucleic acid synthesis or function, leading to antimicrobial or antiviral effects.

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Commercial Properties

| Compound | Melting Point (°C) | Purity (%) | Commercial Status | Reference |

|---|---|---|---|---|

| This compound | N/A | 97 | Discontinued | |

| 4-[(4-MeO-benzyl)amino]-3-nitro-2H-chromen-2-one | 162–163 | N/A | Available (synthetic) |

Table 2: Yields of Analogous Reactions

| Reaction Type | Yield (%) | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Coumarin-4-methoxybenzylamine coupling | 78 | EtOAc, triethylamine, reflux | |

| Quinazoline-imidazole synthesis | 75–80 | Amine coupling, i-PrOH, 120°C |

Biological Activity

Ethyl 5-chloro-6-((4-methoxybenzyl)amino)pyrimidine-4-carboxylate, with the CAS number 1415562-75-2, is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer, anti-inflammatory, and other therapeutic potentials, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C15H16ClN3O3

- Molecular Weight : 321.76 g/mol

- Purity : >97%

The compound features a chloro-substituted pyrimidine core with a methoxybenzyl amino group, which is essential for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound.

In vitro Studies

-

Cell Lines Tested :

- MCF-7 (breast cancer)

- MDA-MB-231 (triple-negative breast cancer)

- Inhibition Concentrations :

- Mechanism of Action :

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties.

- COX-2 Inhibition :

- Bioassays :

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound:

| Substituent | Effect on Activity |

|---|---|

| Chloro at position 5 | Enhances anticancer activity |

| Methoxybenzyl group | Critical for binding affinity to targets |

| Carboxylate group | Influences solubility and bioavailability |

Case Studies

- Study on Anticancer Properties :

- Inflammation Model :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.